molecular formula C5H11NO2S B15347966 3-Sulfanyl-D-isovaline CAS No. 98119-54-1

3-Sulfanyl-D-isovaline

Cat. No.: B15347966
CAS No.: 98119-54-1
M. Wt: 149.21 g/mol
InChI Key: GUSFMOZJJRCXRY-SDMSXHDGSA-N
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Description

3-Sulfanyl-D-isovaline is a sulfur-containing amino acid derivative, structurally similar to isovaline but with a sulfanyl group (-SH) attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Sulfanyl-D-isovaline can be synthesized through several methods, including:

  • Chemical Synthesis: Starting from D-isovaline, the sulfanyl group can be introduced using reagents like hydrogen sulfide (H₂S) under controlled conditions.

  • Biocatalytic Methods: Enzymatic synthesis using specific sulfhydryl transferases can also be employed to achieve the desired modification.

Industrial Production Methods: For large-scale production, chemical synthesis is preferred due to its scalability. The process involves:

  • Purification of D-isovaline: Ensuring high purity of the starting material.

  • Reaction Setup: Using a reactor vessel with controlled temperature and pressure.

  • Addition of Reagents: Introducing hydrogen sulfide and a suitable catalyst.

  • Isolation and Purification: The final product is isolated and purified using techniques like crystallization or chromatography.

Chemical Reactions Analysis

3-Sulfanyl-D-isovaline undergoes various types of reactions, including:

  • Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

  • Reduction: The compound can be reduced to remove the sulfanyl group.

  • Substitution Reactions: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: Using nucleophiles like alkyl halides in the presence of a base.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from oxidation reactions.

  • Desulfurized Compounds: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from substitution reactions.

Scientific Research Applications

3-Sulfanyl-D-isovaline has several applications in scientific research:

  • Chemistry: Used as a building block in organic synthesis, particularly in the development of sulfur-containing compounds.

  • Biology: Studied for its role in biological systems, including its potential as a biomarker.

  • Medicine: Investigated for its therapeutic potential, especially in conditions related to sulfur metabolism.

  • Industry: Utilized in the production of pharmaceuticals and other sulfur-containing chemicals.

Mechanism of Action

The mechanism by which 3-Sulfanyl-D-isovaline exerts its effects involves:

  • Molecular Targets: Interacting with specific enzymes and receptors involved in sulfur metabolism.

  • Pathways: Participating in pathways related to amino acid metabolism and detoxification processes.

Comparison with Similar Compounds

3-Sulfanyl-D-isovaline is unique due to its sulfanyl group, which differentiates it from other amino acids like isovaline and D-isovaline. Similar compounds include:

  • Isovaline: Lacks the sulfanyl group.

  • D-isovaline: The enantiomer without the sulfanyl group.

  • Sulfanyl-L-isovaline: The L-enantiomer with a sulfanyl group.

Properties

CAS No.

98119-54-1

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

IUPAC Name

(2S)-2-amino-2-methyl-3-sulfanylbutanoic acid

InChI

InChI=1S/C5H11NO2S/c1-3(9)5(2,6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3?,5-/m1/s1

InChI Key

GUSFMOZJJRCXRY-SDMSXHDGSA-N

Isomeric SMILES

CC([C@](C)(C(=O)O)N)S

Canonical SMILES

CC(C(C)(C(=O)O)N)S

Origin of Product

United States

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